molecular formula C23H34N2O3S B3450068 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B3450068
M. Wt: 418.6 g/mol
InChI Key: CJZFIVFDKWUGMA-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction, often involving the reaction of an amine with a carboxylic acid derivative.

    Cyclohexenyl Substitution: The cyclohexenyl group is introduced through an alkylation reaction, where the piperidine ring is alkylated with a cyclohexenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with target proteins, while the cyclohexenyl group may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of both sulfonyl and carboxamide groups on the piperidine ring, which provides distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the cyclohexenyl and trimethylphenyl moieties further enhances its versatility and specificity in various reactions and interactions.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3S/c1-17-15-18(2)22(19(3)16-17)29(27,28)25-13-10-21(11-14-25)23(26)24-12-9-20-7-5-4-6-8-20/h7,15-16,21H,4-6,8-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZFIVFDKWUGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

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